![molecular formula C14H11FN2OS2 B2779058 2-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 923878-22-2](/img/structure/B2779058.png)
2-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one” is a complex organic molecule that contains a thieno[3,2-d]pyrimidin-4-one core structure. This core is a heterocyclic compound, which means it contains atoms of at least two different elements in its ring structure . In this case, the ring structure contains carbon, nitrogen, and sulfur atoms. The compound also contains a fluorophenyl group and a methyl group attached to the thieno[3,2-d]pyrimidin-4-one core .
Molecular Structure Analysis
The molecular structure of this compound would be based on the thieno[3,2-d]pyrimidin-4-one core, with the fluorophenyl group, the methyl group, and the sulfanyl group attached at specific positions . The exact structure would depend on the positions of these groups on the core structure.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some general properties might include its molecular weight, its solubility in various solvents, and its melting and boiling points .Aplicaciones Científicas De Investigación
Pharmacological Research and Development
Fluorinated compounds, similar to the queried chemical structure, are often explored for their pharmacological properties. The detailed investigation of such compounds includes assessing their biological activity, pharmacokinetics, and therapeutic potential in various diseases. For example, fluorinated pyrimidines have been studied for their anticancer properties, as seen in the development of drugs like 5-fluorouracil, which is widely used in chemotherapy treatments for various cancers (Leichman et al., 1995).
Environmental Health Research
The impact of fluorinated organic compounds, such as per- and poly-fluoroalkyl substances (PFASs), on environmental and human health is an area of active research. These studies aim to understand the distribution, bioaccumulation, and toxicological effects of these compounds. Research in this field has identified PFASs in various environmental matrices and human samples, prompting studies on their effects on health, such as potential carcinogenic risks and endocrine-disrupting properties (Ericson et al., 2007).
Biomarker Development for Exposure Assessment
Research into specific fluorinated compounds, including pyrimidine derivatives, extends into the development of biomarkers for exposure assessment. This includes the study of adduct formation with biological macromolecules, which can serve as indicators of exposure to potentially harmful compounds, aiding in the understanding of exposure routes, levels, and potential health effects (Bellamri et al., 2018).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Thieno[2,3-d]pyrimidin-4(3h)-ones, a class of compounds to which this molecule belongs, have been studied for their antimycobacterial activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s known that thieno[2,3-d]pyrimidin-4(3h)-ones exhibit significant antimycobacterial activity . This suggests that they may interact with key proteins or enzymes in the Mycobacterium tuberculosis, inhibiting their function and thus preventing the bacteria’s growth or survival.
Result of Action
The result of the compound’s action is the inhibition of the growth or survival of Mycobacterium tuberculosis, as suggested by its antimycobacterial activity . This could potentially lead to the clearance of the bacterial infection in the host organism.
Análisis Bioquímico
Biochemical Properties
It has been found that similar thieno[3,2-d]pyrimidine derivatives have shown inhibitory activity against EZH2, a histone-lysine N-methyltransferase enzyme . This suggests that 2-((4-fluorobenzyl)thio)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one may interact with similar enzymes or proteins.
Cellular Effects
In cellular studies, thieno[3,2-d]pyrimidine derivatives have shown antiproliferative activity against various cancer cell lines . This suggests that 2-((4-fluorobenzyl)thio)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Based on the activity of similar compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-3-methylthieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2OS2/c1-17-13(18)12-11(6-7-19-12)16-14(17)20-8-9-2-4-10(15)5-3-9/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRJYXMATGLLCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2778975.png)
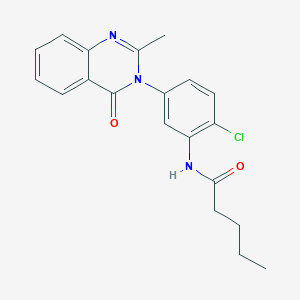





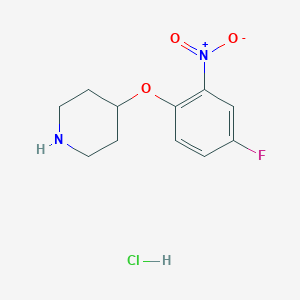
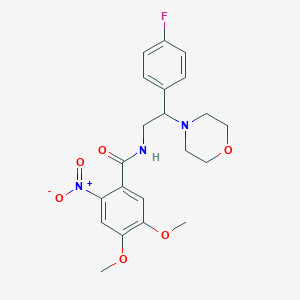
![5-[2-(Diethylamino)ethylamino]-2-nitrobenzamide](/img/structure/B2778988.png)
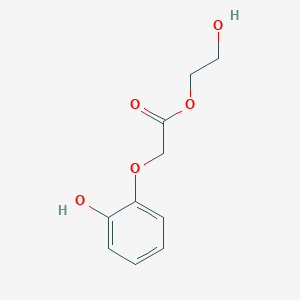
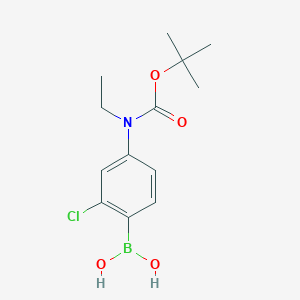
![Acetic acid; tert-butyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2778995.png)
